molecular formula C17H16BrN3O2 B12997696 1-(2-Bromophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine

1-(2-Bromophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B12997696
M. Wt: 374.2 g/mol
InChI Key: MWCIGHDTLVELSK-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromophenyl group at position 1 and a dimethoxyphenyl group at position 4 of the pyrazole ring

Preparation Methods

The synthesis of 1-(2-Bromophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring, which can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Introduction of the dimethoxyphenyl group: This can be achieved through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a suitable boronic acid or ester.

Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-Bromophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules for various applications.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-(2-Bromophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-Phenyl-3,5-dimethylpyrazole: This compound has a similar pyrazole ring structure but lacks the bromophenyl and dimethoxyphenyl groups, resulting in different chemical properties and applications.

    1-(4-Bromophenyl)-3,5-dimethylpyrazole:

    4-(3,4-Dimethoxyphenyl)-1H-pyrazole: This compound contains the dimethoxyphenyl group but lacks the bromophenyl group, resulting in different chemical and biological properties.

Properties

Molecular Formula

C17H16BrN3O2

Molecular Weight

374.2 g/mol

IUPAC Name

2-(2-bromophenyl)-4-(3,4-dimethoxyphenyl)pyrazol-3-amine

InChI

InChI=1S/C17H16BrN3O2/c1-22-15-8-7-11(9-16(15)23-2)12-10-20-21(17(12)19)14-6-4-3-5-13(14)18/h3-10H,19H2,1-2H3

InChI Key

MWCIGHDTLVELSK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N(N=C2)C3=CC=CC=C3Br)N)OC

Origin of Product

United States

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